3-Chlorobenzonitrile

Overview

Description

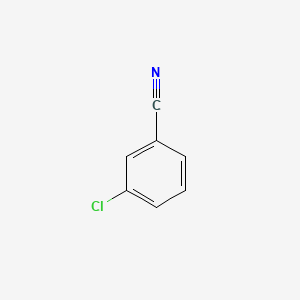

3-Chlorobenzonitrile (CAS 766-84-7, C₇H₄ClN) is a nitrile-substituted aromatic compound featuring a chlorine atom at the meta position relative to the cyano group. Its molecular weight is 137.57 g/mol, and it is a crystalline solid at room temperature . This compound is widely used in organic synthesis, including cross-coupling reactions, Grignard additions, and pharmaceutical intermediates. For example, it serves as a precursor for TRPC6 channel inhibitors like SAR7334 and is employed in flame-retardant polymer decomposition studies . The meta-chloro substituent influences its electronic properties, making it distinct from ortho- or para-substituted analogs.

Preparation Methods

Dehydration of 3-Chlorobenzaldehyde Aldoxime

One of the classical and widely used methods for synthesizing 3-chlorobenzonitrile is the dehydration of the aldoxime derivative of 3-chlorobenzaldehyde. The aldoxime is typically prepared by reacting 3-chlorobenzaldehyde with hydroxylamine, followed by dehydration to form the nitrile.

- Reagents: 3-chlorobenzaldehyde aldoxime

- Dehydrating agents: Various, including triphenylphosphine with bromotrichloromethane (BrCCl3) or triethylamine as bases

- Solvents: Dichloromethane (CH2Cl2) is preferred for ease of work-up and chromatography

- Temperature: Reflux conditions (typically 25 min to several hours depending on the system)

- Catalysts: None required, but the choice of base affects yield

- Use of BrCCl3 and triphenylphosphine (PPh3) leads to efficient dehydration with yields around 70-90%.

- Triphenylphosphine can replace triethylamine as a base, simplifying the work-up and slightly improving yields.

- The method avoids the use of environmentally harmful CCl4 by substituting BrCCl3.

- The reaction mixture is often purified by silica gel chromatography after concentration.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reagent | 3-chlorobenzaldehyde aldoxime | |

| Dehydrating agent | BrCCl3 + PPh3 | |

| Solvent | CH2Cl2 | |

| Reaction time | 8-12 hours reflux | |

| Yield | 72% - 90% | |

| Product melting point | 38-40 °C |

Ammoxidation of 3-Chlorotoluene

Ammoxidation is an industrially favored process for producing aryl nitriles, including this compound. It involves the catalytic oxidation of 3-chlorotoluene in the presence of ammonia and oxygen.

- Feedstock: 3-chlorotoluene

- Reactants: Ammonia (NH3), air (oxygen source), and water vapor

- Reactor type: Fluidized bed reactor or fixed bed reactor

- Catalyst: Typically metal-based catalysts (e.g., vanadium, molybdenum oxides, or proprietary mixed metal oxides)

- Temperature: High temperature, generally 400-500 °C

- Pressure: Atmospheric to slightly elevated

- Reaction time: Continuous process with residence time controlled by flow rates

- The process achieves high conversion efficiency and scalability.

- The reaction produces this compound and water as the primary products.

- Control of reaction parameters (temperature, ammonia ratio, catalyst composition) is critical to minimize by-products and catalyst deactivation.

- Recent patents describe improvements in catalyst design and process conditions to reduce energy consumption and improve product purity.

Oxidative Conversion of 3-Chlorobenzylamine

An alternative laboratory-scale method involves the oxidative conversion of 3-chlorobenzylamine to this compound using iodine in ammonium acetate aqueous solution.

- Starting material: 3-chlorobenzylamine

- Oxidant: Iodine (I2)

- Medium: Aqueous ammonium acetate solution

- Temperature: Heating under reflux

- Reaction time: Several hours until completion

- This method provides a mild and selective route to the nitrile.

- The reaction proceeds via oxidative deamination and dehydration.

- Suitable for small-scale synthesis where ammoxidation is impractical.

- The reaction mixture requires careful work-up to remove iodine and ammonium salts.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting material | 3-chlorobenzylamine | |

| Oxidant | Iodine (I2) | |

| Medium | Ammonium acetate aqueous solution | |

| Temperature | Reflux heating | |

| Yield | Moderate to good |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| Dehydration of Aldoxime | 3-chlorobenzaldehyde aldoxime | BrCCl3 + PPh3 or Et3N | Reflux in CH2Cl2, 8-12 h | 72-90 | Lab/Small scale | Environmentally friendlier with BrCCl3 |

| Ammoxidation | 3-chlorotoluene | NH3, O2, metal oxide catalyst | 400-500 °C, fluidized bed | High | Industrial | Preferred industrial method, continuous |

| Oxidative Conversion | 3-chlorobenzylamine | Iodine, ammonium acetate aqueous | Reflux, several hours | Moderate | Lab scale | Mild conditions, selective |

| Ultrasonic Continuous Process | m-chlorobenzoic acid + NH3 | Ultrasonic reactor, ammonia gas | 160-180 °C, 2 h | High | Pilot/Industrial | Novel, continuous, energy efficient |

Scientific Research Applications

Synthesis Routes

3-Chlorobenzonitrile can be synthesized through several methods:

- Dehydration of 3-Chlorobenzaldehyde Aldoxime : This method is commonly used for producing CBN in industrial settings.

- Ammoxidation : A process that involves the reaction of aromatic compounds with ammonia and oxygen.

- Reduction Reactions : In the presence of copper nanoparticles, it can be reduced to 3-chlorobenzylamine using sodium borohydride.

Pharmaceutical Industry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in producing:

- Sedatives and Neuroleptics : Used in the formulation of drugs like chlorazepate and loflazepate.

- HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Important in antiretroviral therapies.

Agrochemicals

The compound is utilized in the development of:

- Herbicides and Pesticides : Its chemical structure allows for modifications that enhance herbicidal activity.

- Plant Growth Regulators : Contributes to formulations that promote plant growth and resistance to pests.

Chemical Intermediates

This compound is a precursor for synthesizing various chemical intermediates used in:

- Dyes and Pigments : Its reactivity makes it suitable for creating vibrant colors in textiles and coatings.

- High-Performance Polymers : Used in the production of materials that require specific thermal and mechanical properties.

Case Study 1: Synthesis of Chlorazepate

A study demonstrated the use of this compound as a key intermediate in synthesizing chlorazepate, a drug used for treating anxiety disorders. The synthesis involved multiple steps where CBN was transformed into more complex structures through nucleophilic substitutions and cyclizations.

Case Study 2: Agrochemical Development

Research highlighted the effectiveness of formulations containing this compound as an active ingredient in herbicides. Field trials showed improved weed control compared to traditional herbicides, demonstrating its potential for enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of 3-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (C≡N) is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The chlorine atom also makes the compound susceptible to nucleophilic substitution reactions .

Comparison with Similar Compounds

Reactivity in Epoxidation Reactions

3-Chlorobenzonitrile demonstrates comparable reactivity to benzonitrile and acetonitrile in olefin epoxidation mediated by hydrogen peroxide and KHCO₃ in methanol. However, trichloroacetonitrile outperforms all three due to enhanced electrophilicity of the peroxycarboximidic acid intermediate. This highlights the critical role of electron-withdrawing substituents in nitrile-mediated epoxidation .

Key Data:

| Compound | Epoxidation Efficiency (Relative to Trichloroacetonitrile) |

|---|---|

| This compound | Moderate |

| Benzonitrile | Moderate |

| Acetonitrile | Moderate |

| Trichloroacetonitrile | High (Best in study) |

Cross-Coupling and Substitution Reactions

This compound participates in cobalt-catalyzed cross-coupling with arylzinc halides to form biaryl products, achieving 50% yield under optimized conditions . It also undergoes nucleophilic aromatic substitution (SNAr) with phenols using KF/Al₂O₃ and 18-Crown-6, yielding diaryl ethers (e.g., 66% with 3-methylphenol) . In contrast, para-substituted analogs like 4-chlorobenzonitrile may exhibit reduced reactivity due to steric or electronic differences in the transition state.

Enzymatic Hydrolysis by Nitrilases

Nitrilase enzymes exhibit substrate specificity depending on substituent position. For Aspergillus niger Nit-ANigWT, this compound shows higher relative activity (3rd best substrate) compared to 4-chlorobenzonitrile (4th), suggesting meta-substitution favors enzyme binding. Conversely, Rhodococcus rhodochrous J1 nitrilase hydrolyzes both 3-chloro- and para-substituted nitriles, indicating broader substrate tolerance .

Enzyme Activity Comparison:

| Compound | Relative Activity (Nit-ANigWT) | Activity with R. rhodochrous J1 |

|---|---|---|

| This compound | High | High |

| 4-Chlorobenzonitrile | Moderate | High |

| Benzonitrile | High | High |

Substituent Position Effects

- Meta vs. Para Chloro : The meta position in this compound enhances electronic delocalization, improving stability in SNAr reactions compared to para-substituted analogs .

- Amino Substitution: 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1) demonstrates distinct reactivity due to the amino group, enabling applications in agrochemicals and pharmaceuticals .

Data Table: Comparative Properties of Selected Nitriles

Biological Activity

3-Chlorobenzonitrile (C₇H₄ClN), a compound with significant industrial applications, has been studied for its biological activity, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the current understanding of its biological properties, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a chlorobenzene ring with a nitrile group, which contributes to its chemical reactivity and biological interactions. The presence of the chlorine atom affects the electronic properties of the molecule, potentially influencing its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluating various substituted benzonitriles reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Candida albicans | 10 | 100 µg/mL |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

Cytotoxic Effects

In addition to its antimicrobial properties, studies have assessed the cytotoxic effects of this compound on human cell lines. Research indicates that at higher concentrations, it can induce cell death in certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa (cervical) | 30 | Moderate cytotoxicity |

| MCF-7 (breast) | 25 | Significant cytotoxicity |

| Vero (monkey kidney) | >100 | Low toxicity |

These findings suggest a potential for developing therapeutic agents based on the structure of this compound, particularly in targeting specific cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitrile group may interact with cellular targets, leading to disruption of essential cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways or interfere with DNA synthesis in microbial cells.

Case Studies

Several case studies have highlighted the application of this compound in medicinal chemistry:

- Antimicrobial Formulations : A formulation containing this compound was developed for topical application against skin infections caused by resistant bacterial strains. Clinical trials showed promising results in reducing infection rates.

- Cancer Treatment : In vitro studies using cancer cell lines demonstrated that derivatives of this compound could enhance apoptosis when combined with conventional chemotherapeutics, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chlorobenzonitrile in high purity for laboratory use?

this compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed reactions. A common method involves the cyanation of 3-chlorobenzyl halides using copper cyanide (CuCN) or sodium cyanide (NaCN) under controlled conditions . For higher regioselectivity, palladium-catalyzed cyanation of 3-chloroiodobenzene with cyanide sources (e.g., Zn(CN)₂) is employed . Purification often involves fractional distillation (bp: ~232°C) or recrystallization (mp: 39–42°C) using non-polar solvents like hexane .

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to its toxicity (UN3439, Class 6.1) and potential cyanide release upon degradation, handle this compound in a fume hood with PPE (gloves, goggles, lab coat). Store in airtight containers at 2–8°C, away from oxidizing agents and moisture . Disposal must follow local regulations for nitrile waste, with incineration recommended for large quantities .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- NMR spectroscopy : NMR (CDCl₃) shows aromatic protons at δ 7.4–8.1 ppm, with a nitrile carbon at ~118 ppm in NMR .

- Mass spectrometry : Molecular ion peak at m/z 137.57 (M) confirms the molecular formula C₇H₄ClN .

- IR spectroscopy : A sharp peak at ~2230 cm confirms the nitrile group .

Q. How does the electronic nature of the nitrile group influence reactivity in substitution reactions?

The strong electron-withdrawing nitrile group activates the benzene ring toward electrophilic substitution at the meta position. For example, in palladium-catalyzed cross-couplings, the nitrile stabilizes intermediates, enabling Suzuki-Miyaura reactions with arylboronic acids .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using this compound in palladium-catalyzed cross-couplings?

Yield variations often stem from competing side reactions (e.g., hydrolysis of the nitrile to carboxylic acids under basic conditions). To mitigate this:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres.

- Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and temperature (60–80°C) .

- Monitor reaction progress via TLC or GC-MS to identify intermediates .

Q. What advanced catalytic systems (e.g., cobalt or visible-light) are effective for functionalizing this compound?

- Cobalt-catalyzed cross-coupling : CoBr₂ with zinc powder in acetonitrile enables C–C bond formation with aryl chlorides (e.g., 2-chloropyrimidine), achieving ~50% yield .

- Visible-light organocatalysis : Using Ru(bpy)₃Cl₂ as a photocatalyst, this compound undergoes borylation with bis(pinacolato)diboron (B₂pin₂) to form arylboronates (80% yield) .

Q. How do structural modifications of this compound impact its application in medicinal chemistry?

Introducing electron-withdrawing groups (e.g., trifluoromethyl at the 5-position) enhances bioactivity by improving binding affinity to target proteins. For instance, 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a key intermediate in voltage-gated sodium channel blockers . Regioselective derivatization (e.g., hydroxylation or amination) further modulates pharmacokinetic properties .

Q. What computational methods are used to predict the regioselectivity of this compound in electrophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals. The nitrile group directs electrophiles to the meta position due to its strong -M effect, validated by Hammett substituent constants (σ = 0.37) .

Q. How can researchers reconcile conflicting data on the metabolic stability of this compound derivatives?

Contradictions arise from in vitro vs. in vivo models. Use hepatocyte assays (e.g., human CYP450 enzymes) to assess metabolic pathways. For example, hydrolysis to 3-chlorobenzoic acid is a major detoxification route, but cytochrome P450-mediated oxidation may produce toxic intermediates . Cross-validate with LC-MS/MS and isotopic labeling .

Properties

IUPAC Name |

3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUOVKBZJOIOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227414 | |

| Record name | Benzonitrile, m-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-84-7 | |

| Record name | 3-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, m-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, m-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.